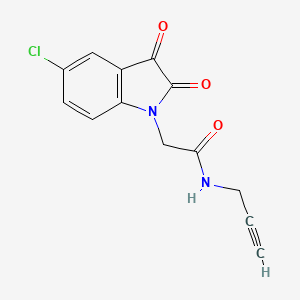

2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide

描述

Chemical Identity and Nomenclature

The chemical compound this compound represents a sophisticated molecular structure with precise nomenclatural designations across multiple chemical naming systems. The International Union of Pure and Applied Chemistry name for this compound is 2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide, providing a systematic description of its structural components. This nomenclature directly reflects the compound's architectural features, including the chloro-substituted indole core, the dioxo functionalities, and the propynyl acetamide appendage.

The compound's Chemical Abstracts Service registration number is 1020956-98-2, establishing its unique identity within chemical databases and literature. Alternative nomenclature includes the synonym 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-propynyl)acetamide, which emphasizes the propynyl substituent's position. The molecular identifier code assigned by the MDL Information Systems is MFCD12448422, while the PubChem Compound Identifier is 28492663, facilitating cross-referencing across chemical databases.

The molecular formula C13H9ClN2O3 indicates the presence of thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 276.68 daltons. The Standard International Chemical Identifier representation is 1S/C13H9ClN2O3/c1-2-5-15-11(17)7-16-10-4-3-8(14)6-9(10)12(18)13(16)19/h1,3-4,6H,5,7H2,(H,15,17), providing a unique structural description for computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClN2O3 |

| Molecular Weight | 276.68 daltons |

| Chemical Abstracts Service Number | 1020956-98-2 |

| PubChem Compound Identifier | 28492663 |

| MDL Number | MFCD12448422 |

| IUPAC Name | 2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

The Simplified Molecular Input Line Entry System notation C#CCNC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O provides a linear representation that captures the compound's complete connectivity pattern. This notation system enables rapid computational processing and structure recognition across chemical informatics platforms. The International Chemical Identifier Key LDBJZDVCSHAGIY-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, providing a compact identifier for database searches and chemical literature mining.

Historical Context in Isatin Derivative Research

The development of this compound emerges from a rich historical foundation of isatin derivative research that spans over 180 years. The isatin core structure was first discovered by Otto Linné Erdman and Auguste Laurent in 1840 through the oxidation of indigo dye using nitric acid and chromic acids, establishing the foundational chemistry that would eventually lead to sophisticated derivatives like the target compound. This initial discovery marked the beginning of extensive research into indole-based heterocyclic compounds, with isatin becoming recognized as a versatile building block for pharmaceutical and chemical synthesis.

The evolution of isatin chemistry progressed significantly through the development of various synthetic methodologies, including the Sandmeyer synthesis, which became the oldest and most frequently used method for isatin preparation. The Sandmeyer methodology involves the condensation between chloral hydrate and primary arylamines in the presence of hydroxylamine hydrochloride, followed by electrophilic cyclization with strong acids to furnish isatin derivatives in yields exceeding 75 percent. Subsequent developments included the Stolle methodology, which emerged as a superior alternative for synthesizing both substituted and unsubstituted isatins through the condensation of arylamines with oxalyl chloride.

Modern research into isatin derivatives has expanded dramatically due to their diverse biological activities and potential therapeutic applications. The recognition that isatin compounds exhibit significant biological properties, including anti-inflammatory, antinociceptive, antiviral, and enzyme inhibitory activities, has driven intensive research into structural modifications that enhance these properties. Research has demonstrated that N-substituted isatin derivatives show many biological applications, particularly as effective inhibitors of carbonic anhydrase isoform IX, which is over-expressed in numerous solid tumors.

The development of isatin-sulfonamide derivatives represents a particularly significant advancement in this field, with these compounds being identified as potent inhibitors of caspases-3 and -7, which play essential roles in apoptosis. Studies have shown that pyrrolidinyl sulfonyl isatins are particularly effective in inhibiting caspase-3 and -7 in vitro, with the selectivity attributed to the interaction of the pyrrolidine ring with specific enzyme subsites. The introduction of various side chains attached to the pyrrolidine ring, including methoxymethyl or phenoxymethyl groups, has been found to occupy specific enzyme pockets, leading to enhanced selectivity and potency.

| Historical Milestone | Year | Significance |

|---|---|---|

| Initial Isatin Discovery | 1840 | First isolation by Erdman and Laurent from indigo oxidation |

| Sandmeyer Synthesis Development | Early 1900s | Established reliable synthetic methodology |

| Stolle Methodology Introduction | Mid-1900s | Improved synthesis for substituted isatins |

| Biological Activity Recognition | 1980s-1990s | Identification of therapeutic potential |

| Caspase Inhibitor Development | 2000s-2010s | Discovery of apoptosis regulation properties |

| Current Derivative Research | 2020s | Advanced structural modifications and applications |

Structural Relationship to Biologically Active Indole Alkaloids

The structural architecture of this compound demonstrates intimate relationships with naturally occurring indole alkaloids and biologically active compounds, positioning it within a broader family of pharmacologically significant molecules. The compound's indole core structure serves as a fundamental scaffold found throughout nature, particularly in plants of the genus Isatis, Couroupita guianensis, and as a metabolic derivative of adrenaline in humans. This natural occurrence of the isatin framework underscores its biological relevance and compatibility with biological systems.

The chloro substitution at the 5-position of the indole ring represents a strategic modification that enhances the compound's potential biological activity. Research has demonstrated that 5-chloro-1H-indole-2,3-dione derivatives exhibit anticoronaviral properties, suggesting that chloro substitution at this position may confer antiviral activity. Studies investigating isatin derivatives with chloro substitutions have revealed significant anti-inflammatory and antinociceptive effects, with compounds like (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide showing substantial biological activity.

The propynyl acetamide functionality attached to the N-1 position establishes connections to other biologically active molecules that incorporate alkyne and amide functionalities. Research into N-alkylated isatin derivatives has demonstrated that good inhibitory activities in nanomolar ranges are obtained when hydrophobic groups are attached to the N-1 position, and the amide moiety has been found necessary for producing potent inhibitors. The propynyl group specifically provides additional binding interactions and may contribute to metabolic stability, as alkyne functionalities are often resistant to enzymatic degradation.

The dioxo functionality inherent in the isatin core relates to the compound's mechanism of action and biological activity profile. The dicarbonyl system of isatin derivatives is essential for their biological mechanism of action, particularly in enzyme inhibition where these compounds bind to cysteine residues in enzyme active sites through the electrophilic C-3 carbonyl carbon. This mechanism has been extensively documented in caspase inhibition studies, where the isatin dicarbonyl forms covalent bonds with target enzymes.

Comparative analysis with other biologically active indole alkaloids reveals structural similarities that may predict biological activity patterns. Natural indole alkaloids such as the melosatin alkaloids isolated from Melochia tomentosa demonstrate that methoxy phenylpentyl substitutions on isatin cores can yield biologically active compounds. Similarly, compounds like 5-(3'-methylbut-2'-yl)isatin isolated from Chaetomium globosum and 6-(3'-methylbuten-2'-yl)isatin found in Streptomyces albus illustrate how alkyl substitutions on the isatin framework contribute to biological activity.

属性

IUPAC Name |

2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c1-2-5-15-11(17)7-16-10-4-3-8(14)6-9(10)12(18)13(16)19/h1,3-4,6H,5,7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBJZDVCSHAGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

The chemical formula for this compound is C13H9ClN2O3, with a molecular weight of 276.68 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Chemical Formula | C13H9ClN2O3 |

| Molecular Weight | 276.68 g/mol |

| IUPAC Name | 2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to exhibit significant activity against neurotoxicity induced by amyloid-beta (Aβ) peptides in SH-SY5Y cells. The effective concentration (IC50) for neuroprotection was found to be around 3.08 ± 0.29 μM, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease .

Mechanistic studies suggest that the compound may exert its neuroprotective effects through several pathways:

- Inhibition of NF-κB Signaling: It blocks the phosphorylation of the P65 protein, thereby reducing inflammation.

- Reduction of Reactive Oxygen Species (ROS): The compound decreases ROS generation, which is crucial in preventing oxidative stress-related neuronal damage.

- Metal Chelation: It selectively chelates biometals like Cu²⁺, which may contribute to its protective effects against metal-induced toxicity .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary findings indicate that it exhibits cytotoxic effects on various cancer cell lines. In particular:

- The compound showed promising results against BxPC-3 pancreatic cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

The selectivity index (SI), which compares the cytotoxicity in cancer cells versus normal cells, indicates a favorable profile for this compound with an SI greater than 3, suggesting its potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

-

Neuroprotective Study:

- Objective: To evaluate the neuroprotective effects against Aβ-induced toxicity.

- Findings: Significant improvement in cellular viability at concentrations below 10 μM; notable reduction in inflammatory markers.

- Anticancer Evaluation:

科学研究应用

Medicinal Applications

- Anticancer Activity : Compounds with indole structures have been extensively studied for their anticancer properties. The presence of the chloro and dioxo groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression.

- Antimicrobial Properties : The unique structure of this compound suggests potential antimicrobial activity. Indole derivatives are often explored for their effectiveness against various bacterial and fungal strains.

- Neuroprotective Effects : Some studies indicate that indole-based compounds exhibit neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of similar indole derivatives against breast cancer cell lines. The results indicated that compounds with dioxo substitutions showed significant inhibition of cell proliferation and induced apoptosis in cancer cells.

Study 2: Antimicrobial Activity

Research conducted on various indole derivatives demonstrated promising results against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications similar to those found in 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide could enhance antimicrobial potency.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Indole-2,3-dione Family

The compound belongs to a broader class of indole-2,3-dione (isatin) derivatives functionalized with acetamide side chains. Below is a comparative analysis with structurally related compounds:

Key Differences and Trends

Substitution Patterns :

- Halogen Effects : The target compound’s 5-Cl substitution contrasts with the 5,7-dibromo derivative (6b ), where bromine enhances cytotoxicity via increased lipophilicity and electron-withdrawing effects .

- Side Chain Diversity : The propargyl group in the target compound is unique compared to phenyl (6b ), hydroxyethoxy-phenyl (13b ), or adamantane-based (5a–y ) side chains. Propargyl groups may confer metabolic stability or enable bioconjugation .

Enzyme Inhibition: The 13b series inhibits MMP-7/-13 via hydroxyethoxy-phenyl interactions, a mechanism absent in the target compound .

Synthetic Accessibility :

常见问题

Q. How can researchers differentiate between covalent and non-covalent target engagement?

- Methodology : Perform washout experiments (pre-incubate compound with target, then remove unbound ligand) and measure residual activity. MALDI-TOF MS detects covalent adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。